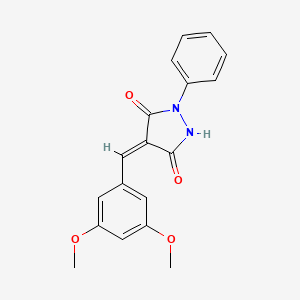![molecular formula C15H12ClNO3 B5865886 2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5865886.png)
2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid, also known as Nabumetone, is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain and inflammation. It is a prodrug that is metabolized in the liver to its active form, which inhibits cyclooxygenase (COX) enzymes, resulting in the reduction of prostaglandin synthesis. Nabumetone has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been well-established.
作用機序
The mechanism of action of 2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid is similar to other NSAIDs, as it inhibits the COX enzymes involved in the synthesis of prostaglandins. However, unlike other NSAIDs, this compound is a prodrug that is metabolized in the liver to its active form. The active form of this compound inhibits COX-2 more selectively than COX-1, resulting in a reduced risk of gastrointestinal side effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the production of reactive oxygen species and to increase the levels of antioxidants such as glutathione. In addition, this compound has been shown to reduce the levels of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
実験室実験の利点と制限
2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well-established. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, and its metabolites can interfere with the measurement of other compounds. In addition, the use of this compound in cell culture experiments can be challenging, as it requires the use of a liver microsomal preparation to convert the prodrug to its active form.
将来の方向性
There are several future directions for the study of 2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid. One area of research is the investigation of the potential use of this compound in the treatment of cancer. Another area of research is the investigation of the effects of this compound on the gut microbiome, as NSAIDs have been shown to alter the composition of the gut microbiome. Additionally, the development of new synthesis methods for this compound could improve the yield and purity of the final product.
合成法
2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid is synthesized by the reaction of 2-chlorobenzoyl chloride with 6-methylsalicylic acid in the presence of a base such as sodium hydroxide. The resulting product is then hydrolyzed to form this compound. The synthesis of this compound has been extensively studied, and several modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
科学的研究の応用
2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid has been widely used in scientific research to investigate its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation in various animal models of inflammatory diseases such as arthritis and colitis. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-6-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-5-4-8-12(13(9)15(19)20)17-14(18)10-6-2-3-7-11(10)16/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDDWWNTOPHXQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

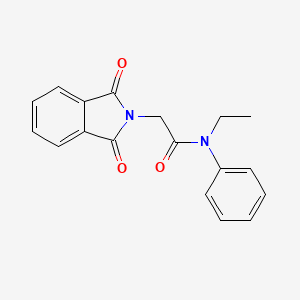
![N,N-dicyclohexyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865807.png)

![(2-methoxy-5-nitrophenyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5865815.png)
![[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](phenyl)methanone](/img/structure/B5865824.png)
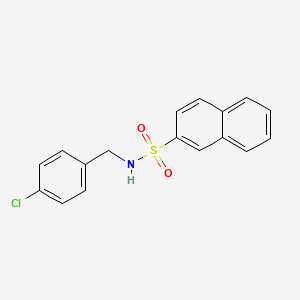
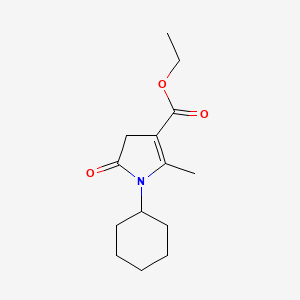
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(phenylthio)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5865839.png)
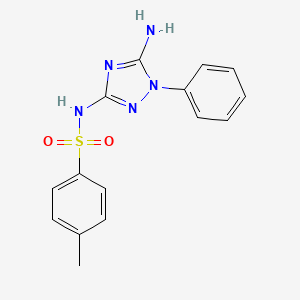
![methyl 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B5865872.png)
![3-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5865880.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B5865895.png)
